[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl and benzimidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the benzimidazole derivative with 2-chlorobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced benzimidazole derivatives, and various substituted benzimidazole compounds.
Scientific Research Applications
[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of [(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate can be compared with other similar compounds, such as dichloroanilines and steviol glycosides These compounds share some structural similarities but differ in their specific functional groups and applications
Properties
IUPAC Name |
[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19Cl3N2O2/c30-20-15-13-19(14-16-20)18-34-26-12-6-5-11-25(26)33-28(34)17-27(21-7-1-3-9-23(21)31)36-29(35)22-8-2-4-10-24(22)32/h1-17H,18H2/b27-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRDAQDLZJOFJU-WPWMEQJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)/OC(=O)C5=CC=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.